molecular formula C14H13F2NO2S B10969319 N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide

N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B10969319
M. Wt: 297.32 g/mol
InChI Key: XKJIWYFMTBSBAV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a difluorobenzene ring and a dimethylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 2,3-dimethylaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-4-3-5-14(10(9)2)17-20(18,19)11-6-7-12(15)13(16)8-11/h3-8,17H,1-2H3

InChI Key

XKJIWYFMTBSBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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